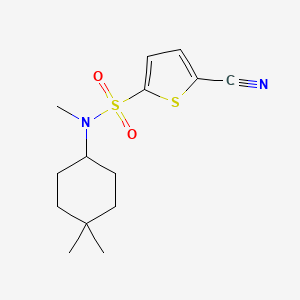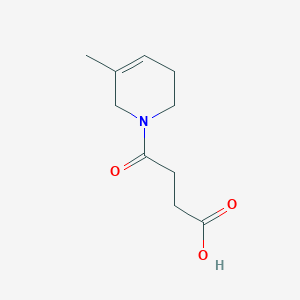![molecular formula C14H16N4O3 B6633464 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active compound that can transfer electrons to other molecules, making it a useful tool in studying redox reactions and oxidative stress.
Mécanisme D'action
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide acts as an electron acceptor and can transfer electrons to other molecules, such as NADH and NADPH. This results in the generation of ROS, which can cause oxidative stress and damage to cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to inhibit the activity of complex I and III of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress and apoptosis in various cell types, including cancer cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to induce mitochondrial dysfunction and disrupt cellular metabolism. In addition, 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be useful in studying the role of oxidative stress in various diseases. However, one limitation of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
For research on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide include investigating its role in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In addition, further studies are needed to determine the optimal concentration and duration of exposure to 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments. Finally, the development of new compounds based on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is synthesized by reacting 8-nitroquinoline-4-carboxylic acid with 2,2-dimethyl-1,3-propanediamine in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide as a yellow solid.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been used in various scientific research studies, including investigating oxidative stress, mitochondrial dysfunction, and redox signaling pathways. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) and disrupting the mitochondrial electron transport chain. This makes 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide a valuable tool in studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
2,2-dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-14(2,13(15)19)8-17-10-6-7-16-12-9(10)4-3-5-11(12)18(20)21/h3-7H,8H2,1-2H3,(H2,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCRBKLFBNEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
